4'-Bromo-2'-fluoro-3-(4-thiomethylphenyl)propiophenone
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Overview
Description
4’-Bromo-2’-fluoro-3-(4-thiomethylphenyl)propiophenone is an organic compound with the molecular formula C16H14BrFOS. This compound is characterized by the presence of bromine, fluorine, and a thiomethyl group attached to a phenyl ring, making it a unique and versatile chemical entity. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-2’-fluoro-3-(4-thiomethylphenyl)propiophenone typically involves the following steps:
Fluorination: The fluorine atom is introduced via nucleophilic aromatic substitution using a fluorinating agent such as potassium fluoride.
Thiomethylation: The thiomethyl group is added through a nucleophilic substitution reaction using a thiomethylating agent like methylthiol.
Propiophenone Formation: The final step involves the formation of the propiophenone moiety through a Friedel-Crafts acylation reaction using an acyl chloride and a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of 4’-Bromo-2’-fluoro-3-(4-thiomethylphenyl)propiophenone is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the bromination, fluorination, and thiomethylation reactions sequentially.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the final compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-2’-fluoro-3-(4-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Potassium fluoride, sodium methoxide, dimethyl sulfoxide as solvent.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Bromo-2’-fluoro-3-(4-thiomethylphenyl)propiophenone has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4’-Bromo-2’-fluoro-3-(4-thiomethylphenyl)propiophenone involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,2,2-trifluoroacetophenone: Similar in structure but with a trifluoromethyl group instead of a thiomethyl group.
3-Bromo-4-fluorotoluene: Similar in structure but lacks the propiophenone moiety.
4-Bromo-2-fluorobenzoic acid: Similar in structure but with a carboxylic acid group instead of a thiomethyl group.
Uniqueness
4’-Bromo-2’-fluoro-3-(4-thiomethylphenyl)propiophenone is unique due to the presence of both bromine and fluorine atoms, along with a thiomethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFOS/c1-20-13-6-2-11(3-7-13)4-9-16(19)14-8-5-12(17)10-15(14)18/h2-3,5-8,10H,4,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNPDSPRFKGLTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644392 |
Source
|
Record name | 1-(4-Bromo-2-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-59-4 |
Source
|
Record name | 1-(4-Bromo-2-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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